4-(2-氯乙基)-1,2-噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

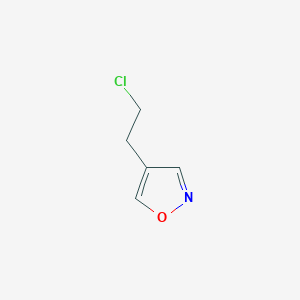

4-(2-Chloroethyl)-1,2-oxazole is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It is a heterocyclic compound that contains both an oxazole ring and a chloroethyl group. The compound has been found to exhibit a range of biological activities, including antitumor and antimicrobial properties.

科学研究应用

配位化学和配体设计

4-(2-氯乙基)-1,2-噁唑,作为噁唑配体家族的一部分,在配位化学中具有重要意义。噁唑啉配体已广泛应用作为手性辅助剂,用于过渡金属催化的不对称有机合成。这些配体以其多功能性、从易得前体直接合成的简单性以及调节靠近给体原子的手性中心的能力而闻名(Gómez, Muller, & Rocamora, 1999)。

2,4-二取代噁唑的合成

该分子在合成各种噁唑结构中发挥作用。例如,2,4-噁唑是天然产物中的结构基元。一个显著的合成方法涉及末端炔烃和羧酰胺之间的[3+2]环化,通过金催化的氧化策略促进。这种合成对于创造具有不同官能团的多样化噁唑结构至关重要(Luo, Ji, Li, & Zhang, 2012)。

官能化和偶联反应

4-(2-氯乙基)-1,2-噁唑在使用Suzuki偶联反应官能化噁唑位置方面起着关键作用。该分子有效地与一系列芳基和杂环芳基硼酸发生偶联,导致新型二噁唑和其他噁唑衍生物的合成(Ferrer Flegeau, Popkin, & Greaney, 2006)。

光氧化和反应性研究

噁唑及其衍生物,包括4-(2-氯乙基)-1,2-噁唑,已被研究其与单线态氧的反应。这些研究对于了解噁唑在各种生物和化学过程中的物理化学性质和反应性至关重要(Zeinali, Oluwoye, Altarawneh, & Dlugogorski, 2020)。

金催化合成

该分子在金催化合成复杂、全取代和官能化的4-氨基噁唑中起着关键作用。该方法利用亲核性氮化物方法来访问噁唑中的1,3-N,O-双极性特性,从而合成具有生物学意义的噁唑基元(Gillie, Jannapu Reddy, & Davies, 2016)。

作用机制

Target of Action

Similar compounds such as chlorambucil and estramustine, which are nitrogen mustard alkylating agents, are known to target dna . They bind to DNA, causing cross-linking of DNA strands and preventing DNA replication, which is crucial for cell survival .

Mode of Action

Based on the behavior of similar compounds, it can be inferred that it might function as an alkylating agent . Alkylating agents work by donating an alkyl group to the guanine base of DNA, which leads to DNA cross-linking. This cross-linking inhibits DNA replication and transcription, leading to cell death .

Biochemical Pathways

Similar compounds have been shown to induce oxidative stress and alter antioxidant enzyme activities . They can also inhibit key enzymes like acetylcholinesterase and Na+,K±ATPase, which are crucial for normal cellular function .

Pharmacokinetics

Similar compounds like lomustine have been studied, and it was found that they are well-absorbed and widely distributed in the body after oral administration . They are metabolized in the liver and excreted through the kidneys .

Result of Action

Similar compounds have been shown to cause dna damage, inhibit dna replication and transcription, induce oxidative stress, and alter enzyme activities, leading to cell death .

Action Environment

The action, efficacy, and stability of 4-(2-Chloroethyl)-1,2-oxazole can be influenced by various environmental factors. For instance, similar compounds like TCEP have been shown to cause adverse effects in aquatic organisms when present in the environment at high concentrations . Factors such as pH, temperature, and presence of other chemicals can also influence the action and stability of these compounds .

属性

IUPAC Name |

4-(2-chloroethyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHPVMNMLXQGEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2430014.png)

![(4-((3-methoxybenzyl)thio)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2430017.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2430018.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2430028.png)

![[4-(Pyridin-3-ylmethyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2430031.png)

![6-Methoxy[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid](/img/structure/B2430032.png)